molecular formula C12H14F3NO B13166347 (4R)-4-amino-5,5,5-trifluoro-4-(3-methylphenyl)pentan-2-one

(4R)-4-amino-5,5,5-trifluoro-4-(3-methylphenyl)pentan-2-one

Cat. No.: B13166347
M. Wt: 245.24 g/mol
InChI Key: BUHFKNYFIDWVHI-LLVKDONJSA-N
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Description

(4R)-4-amino-5,5,5-trifluoro-4-(3-methylphenyl)pentan-2-one is a chiral trifluoromethylated ketone derivative with a stereogenic center at the C4 position. Its molecular formula is C₁₂H₁₃F₃NO, with a molecular weight of 256.24 g/mol. The compound features a 3-methylphenyl group and a trifluoromethyl (CF₃) substituent, which confer unique electronic and steric properties.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

(4R)-4-amino-5,5,5-trifluoro-4-(3-methylphenyl)pentan-2-one

InChI

InChI=1S/C12H14F3NO/c1-8-4-3-5-10(6-8)11(16,7-9(2)17)12(13,14)15/h3-6H,7,16H2,1-2H3/t11-/m1/s1

InChI Key

BUHFKNYFIDWVHI-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@](CC(=O)C)(C(F)(F)F)N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)C)(C(F)(F)F)N

Origin of Product

United States

Biological Activity

(4R)-4-amino-5,5,5-trifluoro-4-(3-methylphenyl)pentan-2-one is a synthetic compound with the molecular formula C12_{12}H14_{14}F3_{3}N and a molecular weight of approximately 245.24 g/mol. The compound features a trifluoromethyl group and an amino group, which are known to enhance its biological activity through increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential pharmacological applications.

The structural characteristics of this compound contribute significantly to its biological properties:

PropertyValue
Molecular FormulaC12_{12}H14_{14}F3_{3}N
Molecular Weight245.24 g/mol
Trifluoromethyl GroupPresent
Amino GroupPresent

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The amino group may facilitate binding to these targets, enhancing its potential as a pharmacological agent. Research on similar compounds suggests that the trifluoromethyl group can improve metabolic stability and bioavailability, making it a focus in medicinal chemistry.

Biological Activities

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of the amino group is believed to contribute to this activity by enhancing interactions with microbial cell membranes.
  • Anti-inflammatory Effects : Studies indicate that related compounds exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
  • Analgesic Properties : The compound's structure suggests potential analgesic effects, similar to other amino-substituted ketones that have been shown to alleviate pain in various models.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various trifluoromethyl-containing compounds against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain derivatives .
  • Inflammation Model : In an animal model of inflammation, a related compound demonstrated a reduction in paw swelling and inflammatory markers after administration at doses of 10 mg/kg .

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

  • Formation of the Ketone : Utilizing methods such as Friedel-Crafts acylation.
  • Introduction of Trifluoromethyl Group : Achieved through electrophilic fluorination techniques.
  • Amination : Final step involves introducing the amino group via reductive amination.

These synthetic pathways allow for modifications that can enhance or alter biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4R)-4-amino-5,5,5-trifluoro-4-(3-methylphenyl)pentan-2-one with structurally related compounds, emphasizing substituent effects, stereochemistry, and biological relevance:

Compound Name Molecular Formula Substituents (Position) Stereochemistry Molecular Weight (g/mol) Key Properties/Applications Source/Reference
This compound C₁₂H₁₃F₃NO 3-methylphenyl (C4), CF₃ (C5) R-configuration 256.24 Potential modulator of CYP enzymes Inferred from analogs
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one C₁₁H₁₂F₃NO Phenyl (C4), CF₃ (C5) S-configuration 231.21 Discontinued; limited availability CymitQuimica
(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one C₁₁H₁₁F₄NO 4-fluorophenyl (C4), CF₃ (C5) S-configuration 249.21 Unpublished data; PubChem entry PubChem
2-(4-amino-3-methylphenyl)benzothiazole (DF 203) C₁₄H₁₁N₂S Benzothiazole (C2), 3-methylphenyl (C4) - 239.32 Antitumor agent via CYP1A1 modulation Research study
4-chloro-5,5,5-trifluoro-4-(trifluoromethyl)pentan-2-one C₆H₅ClF₆O Cl (C4), CF₃ (C5), CF₃ (C4) - 242.55 High electrophilicity for synthesis Industrial catalog

Key Observations:

Trifluoromethyl (CF₃) groups increase metabolic stability and lipophilicity, a common feature in all listed compounds.

Stereochemistry :

  • The R-configuration at C4 distinguishes the target compound from its S-configured analogs. Stereochemistry can critically influence interactions with chiral biological targets (e.g., enzymes or receptors).

Biological Activity: The benzothiazole derivative DF 203 shows potent antitumor activity via CYP1A1 induction, suggesting that the target compound’s amino-trifluoromethyl-phenyl scaffold may share metabolic pathways . The discontinued (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one highlights challenges in commercial availability for trifluoromethylated amines .

Synthetic Utility :

  • The 4-chloro-5,5,5-trifluoro-4-(trifluoromethyl)pentan-2-one demonstrates the versatility of trifluoromethylated ketones in electrophilic reactions, a property likely shared by the target compound .

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